molecular formula C9H11FN2O2 B2493255 (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine CAS No. 2248199-92-8

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine

Cat. No.: B2493255
CAS No.: 2248199-92-8
M. Wt: 198.197
InChI Key: IRTBLZFMHIKYGX-LURJTMIESA-N
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Description

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a nitro group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine typically involves the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Chiral Amine Formation: Introduction of the chiral amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to ensure selective reactions.
  • Purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitroso or nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amine compounds.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and specificity. The chiral nature of the compound may also result in enantioselective interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Chloro-2-nitrophenyl)propan-1-amine
  • (2R)-2-(4-Bromo-2-nitrophenyl)propan-1-amine
  • (2R)-2-(4-Methyl-2-nitrophenyl)propan-1-amine

Uniqueness

The presence of the fluorine atom in (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in improved pharmacokinetic properties and potentially greater efficacy in biological applications.

Properties

IUPAC Name

(2R)-2-(4-fluoro-2-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTBLZFMHIKYGX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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